1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. This is followed by the introduction of the piperidine ring and the formation of the imidazolidine-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the bromopyrimidine moiety or other functional groups within the molecule.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and imidazolidine-dione core contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Uniqueness
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its imidazolidine-dione core, in particular, differentiates it from other bromopyrimidine derivatives, providing unique opportunities for research and application.
Properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCDWBNAJUYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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